molecular formula C10H9N3O B2867441 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one CAS No. 15966-71-9

1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Cat. No. B2867441
CAS RN: 15966-71-9
M. Wt: 187.202
InChI Key: MDYMMHBEOBCCRX-UHFFFAOYSA-N
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Description

“1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” is a compound that belongs to the class of 1,2,3-triazole analogs . It has a molecular formula of C16H13N3O . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one”, is often achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” consists of a 1,2,3-triazole ring attached to a phenyl ring and an ethanone group . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” include the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .


Physical And Chemical Properties Analysis

The average mass of “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” is 263.294 Da and its monoisotopic mass is 263.105865 Da .

Scientific Research Applications

Pharmaceuticals: Drug Discovery and Development

1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and bioactivity, making them valuable in drug discovery . They mimic the amide bond, which is prevalent in many bioactive molecules. This structural similarity allows them to interact with biological systems in a way that can be harnessed for therapeutic purposes. For example, triazole derivatives have been used in the development of anticonvulsant drugs, antibiotics, and anticancer agents .

Organic Synthesis: Building Blocks

In organic chemistry, triazoles serve as versatile building blocks for the synthesis of more complex molecules . Their stability under various conditions allows chemists to use them in a multitude of reactions without degradation, facilitating the creation of diverse chemical libraries for further research and development.

Polymer Chemistry: Functional Materials

The triazole ring can be incorporated into polymers to enhance their properties . For instance, polymers with triazole units may exhibit improved thermal stability, mechanical strength, and chemical resistance, which are desirable traits for materials used in high-performance applications.

Supramolecular Chemistry: Host-Guest Systems

Triazoles can act as ligands in supramolecular chemistry, forming host-guest complexes with various molecules . This application is crucial in the development of molecular recognition systems, sensors, and self-assembling materials.

Bioconjugation: Linking Molecules

The triazole ring can be used as a linker in bioconjugation strategies . This is particularly useful in the field of chemical biology, where linking different biomolecules (like proteins and nucleic acids) is necessary for studying biological processes or developing diagnostic tools.

Fluorescent Imaging: Probes and Markers

Triazole derivatives can be designed to fluoresce under specific conditions, making them useful as probes and markers in fluorescent imaging . This application is significant in medical diagnostics and biological research, where visualization of cellular components and processes is essential.

Materials Science: Advanced Functionalities

In materials science, triazoles contribute to the development of materials with advanced functionalities . For example, they can be used in the creation of electronic materials, coatings, and adhesives with unique properties such as conductivity, photo-responsiveness, or biocompatibility.

Enzyme Inhibition: Therapeutic Agents

Some triazole derivatives have shown potential as enzyme inhibitors, which can be exploited for therapeutic purposes . For instance, they have been studied for their ability to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes, suggesting a role in treating conditions like glaucoma or edema .

Mechanism of Action

Target of Action

The primary target of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Result of Action

The compound has shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This inhibition could potentially alter the equilibrium between carbon dioxide and bicarbonate in the body, impacting various physiological processes.

Future Directions

The future directions for “1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one” could involve further exploration of its potential as an inhibitor against carbonic anhydrase-II enzyme . Additionally, more research could be conducted to improve the synthesis process and to explore other potential applications in biomedicinal, biochemical, and material sciences .

properties

IUPAC Name

1-(3-phenyltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)10-7-11-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYMMHBEOBCCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

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